Product packaging for 3-(3-Methyl-1,2-oxazol-4-yl)propanoicacid(Cat. No.:)

3-(3-Methyl-1,2-oxazol-4-yl)propanoicacid

Cat. No.: B13619325
M. Wt: 155.15 g/mol
InChI Key: LRFLKXTYAOJFAC-UHFFFAOYSA-N
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Description

3-(3-Methyl-1,2-oxazol-4-yl)propanoicacid is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO3 B13619325 3-(3-Methyl-1,2-oxazol-4-yl)propanoicacid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

3-(3-methyl-1,2-oxazol-4-yl)propanoic acid

InChI

InChI=1S/C7H9NO3/c1-5-6(4-11-8-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10)

InChI Key

LRFLKXTYAOJFAC-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC=C1CCC(=O)O

Origin of Product

United States

Contextualization and Significance of 3 3 Methyl 1,2 Oxazol 4 Yl Propanoic Acid in Chemical Research

Introduction to Oxazole-Containing Chemical Scaffolds

Oxazoles are a class of five-membered aromatic heterocyclic compounds containing one oxygen and one nitrogen atom. This structural motif is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic molecules with a wide array of biological activities. researchgate.netgoogle.comrsc.org The oxazole (B20620) ring system is valued for its ability to engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking, with biological targets like enzymes and receptors. researchgate.netrsc.orggoogle.com This versatile binding capability has led to the development of oxazole derivatives with applications as anti-inflammatory, antibacterial, anticancer, and antidiabetic agents, among others. researchgate.netscispace.com

Researchers are continually focused on discovering novel chemical scaffolds that exhibit broad-spectrum activity, high bioactivity, and favorable pharmacokinetic properties. google.com The inherent chemical properties of the oxazole ring, which can be considered intermediate between those of furan (B31954) and pyridine, make it an attractive scaffold for creating diverse molecular libraries for drug discovery. google.com

Historical Development of Research on 1,2-Oxazole Derivatives

The chemistry of oxazoles dates back to the 19th century, with significant advancements occurring over the decades. The isomeric form, 1,2-oxazole, also known as isoxazole (B147169), where the nitrogen and oxygen atoms are adjacent, has been a particularly fruitful area of research. Isoxazole derivatives are also prominent in medicinal chemistry and are found in several FDA-approved drugs. google.com

Historically, the synthesis of the isoxazole ring has been achieved through several key methods. The two primary pathways involve the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes, and the reaction of a three-carbon component, like a 1,3-diketone, with hydroxylamine (B1172632). nih.gov The development of multicomponent reactions (MCRs) in recent years has provided efficient, one-pot syntheses for various substituted isoxazoles, including 4-acyl and 3,4,5-trisubstituted derivatives. researchgate.net These synthetic advancements have been crucial in expanding the accessibility and diversity of isoxazole-based compounds for further research and application.

Role of Carboxylic Acid Moieties in Synthetic Design

The carboxylic acid functional group is of paramount importance in the design and function of biologically active molecules. nih.gov It is a key component in a vast number of endogenous substances, including amino acids and fatty acids, and is present in over 450 marketed drugs. nih.gov

In synthetic design, the carboxylic acid moiety offers several strategic advantages:

Pharmacophore Component: It can act as a crucial part of a pharmacophore, forming strong electrostatic and hydrogen-bonding interactions with biological targets. nih.govmdpi.com

Physicochemical Properties: The ionizable nature of the carboxylic acid group at physiological pH can enhance a molecule's water solubility, which is often a critical factor for drug delivery and efficacy. biorxiv.org It also influences lipophilicity and cell permeation. biorxiv.org

Synthetic Handle: It serves as a versatile synthetic intermediate that can be converted into a wide range of other functional groups, such as esters, amides, and acid chlorides, allowing for the further elaboration of a molecule's structure.

However, the presence of a carboxylic acid can also present challenges, including potential metabolic instability or limited ability to cross biological membranes. nih.govchemicalbook.com This has led to the development of bioisosteres—functional groups with similar physical or chemical properties that can replace the carboxylic acid to overcome these drawbacks while retaining biological activity. nih.govchemicalbook.com

Overview of Research Trajectories for 3-(3-Methyl-1,2-oxazol-4-yl)propanoic Acid

A thorough review of available scientific literature and chemical databases indicates a notable lack of specific research focused exclusively on 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid. While extensive research exists for the broader classes of oxazole/isoxazole derivatives and propanoic acids, this particular combination of a 3-methyl-1,2-oxazole ring substituted at the 4-position with a propanoic acid chain does not appear as a primary subject in published studies.

Research in this area has concentrated on related isomers, such as 3-(3-methyl-1,2-oxazol-5-yl)propanoic acid, or other heterocyclic propanoic acids. uni.lu For example, studies have detailed the synthesis and biological activities of compounds like 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids and 3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid. nuph.edu.uaresearchgate.net These investigations highlight the general interest in combining heterocyclic cores with propanoic acid side chains to explore potential therapeutic applications.

The absence of specific data for 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid suggests it may be a novel compound that has not yet been synthesized or characterized, or it may exist primarily as a hypothetical structure or an uncatalogued synthetic intermediate. Future research trajectories could involve the de novo synthesis of this compound to investigate its unique chemical properties and potential biological activities, thereby filling a gap in the current landscape of isoxazole chemistry.

Advanced Synthetic Methodologies for 3 3 Methyl 1,2 Oxazol 4 Yl Propanoic Acid

Strategic Retrosynthetic Analysis of the Compound

A strategic retrosynthetic analysis of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid suggests that the molecule can be disconnected at the C4-position of the isoxazole (B147169) ring. This primary disconnection points to a key intermediate, a 3-methyl-1,2-oxazole bearing a suitable functional group at the 4-position, such as a halogen (iodo or bromo group), which can then be elaborated to the desired propanoic acid side chain. This approach allows for the separate synthesis of the core heterocyclic ring and the subsequent introduction of the side chain, offering a convergent and flexible synthetic strategy.

The propanoic acid moiety can be retrosynthetically disconnected to a three-carbon synthon, such as an acrylate (B77674) derivative or a propargyl group. This leads to two main synthetic strategies for the introduction of the side chain: a palladium-catalyzed cross-coupling reaction of a 4-halo-3-methyl-1,2-oxazole with a suitable three-carbon component, or the alkylation of a C4-metalated 3-methyl-1,2-oxazole.

Classical and Contemporary Approaches to 1,2-Oxazole Ring Construction

The formation of the 1,2-oxazole (isoxazole) ring is a cornerstone of the synthesis of the target molecule. Various classical and contemporary methods have been developed for the construction of this important heterocyclic motif.

Cyclocondensation Reactions for Oxazole (B20620) Formation

One of the most fundamental and widely used methods for the synthesis of the isoxazole ring is the cyclocondensation reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). For the synthesis of a 3-methyl-substituted isoxazole, a suitable β-diketone or a related derivative is required. The reaction proceeds through the initial formation of an oxime, followed by an intramolecular cyclization and dehydration to yield the aromatic isoxazole ring. The regioselectivity of the cyclization can be a critical factor, and reaction conditions are often optimized to favor the desired isomer.

A plausible synthetic route starting from ethyl acetoacetate (B1235776) is outlined below:

StepReactantsReagents and ConditionsProduct
1Ethyl acetoacetate, Hydroxylamine hydrochlorideBase (e.g., Sodium acetate), Solvent (e.g., Ethanol), Heat3-Methylisoxazol-5(4H)-one
23-Methylisoxazol-5(4H)-oneHalogenating agent (e.g., POCl₃/PCl₅)5-Chloro-3-methylisoxazole
35-Chloro-3-methylisoxazoleFurther functionalization at C44-Functionalized-3-methylisoxazole

This classical approach provides a straightforward entry to the 3-methylisoxazole (B1582632) core, which can then be functionalized at the C4 position.

Palladium-Catalyzed and Related Metal-Mediated Syntheses

Modern synthetic chemistry offers powerful tools for the construction and functionalization of heterocyclic rings, with palladium-catalyzed cross-coupling reactions being particularly prominent. A contemporary approach to substituted isoxazoles involves the initial synthesis of a halogenated isoxazole intermediate, which then serves as a versatile handle for introducing various substituents.

For the target molecule, the synthesis of a 4-halo-3-methylisoxazole is a key step. This can be achieved through various methods, including the halogenation of a pre-formed 3-methylisoxazole. Once obtained, this intermediate can undergo palladium-catalyzed cross-coupling reactions.

Key Palladium-Catalyzed Reactions for C4-Functionalization:

ReactionCoupling PartnersCatalyst SystemProduct Type
Heck Reaction 4-Halo-3-methylisoxazole, Alkyl acrylatePd(0) catalyst (e.g., Pd(OAc)₂), Phosphine ligand, Base3-(3-Methylisoxazol-4-yl)acrylate ester
Sonogashira Coupling 4-Halo-3-methylisoxazole, Terminal alkynePd(0) catalyst, Cu(I) co-catalyst, Base4-Alkynyl-3-methylisoxazole

These reactions provide a highly efficient and modular approach to introduce the carbon framework of the propanoic acid side chain.

Van Leusen Oxazole Synthesis and Its Adaptations

The Van Leusen oxazole synthesis is a well-established method for the formation of 1,3-oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). It is important to note that this reaction yields the 1,3-oxazole isomer, not the 1,2-oxazole (isoxazole) ring system present in the target compound. Due to the fundamental difference in the arrangement of the heteroatoms in the ring, the Van Leusen reaction and its direct adaptations are not suitable for the synthesis of the 1,2-oxazole core of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid.

Synthesis of the Propanoic Acid Side Chain

Introduction of the Propanoic Acid Moiety onto Oxazole Intermediates

A highly effective strategy for installing the propanoic acid side chain is through a palladium-catalyzed Heck reaction. mdpi.com This reaction involves the coupling of a 4-halo-3-methylisoxazole with an acrylate ester, such as ethyl acrylate or tert-butyl acrylate. ugent.be

The resulting α,β-unsaturated ester can then be converted to the desired saturated propanoic acid derivative through a two-step sequence:

Reduction of the double bond: The carbon-carbon double bond in the acrylate moiety is selectively reduced. This can be achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) and a hydrogen atmosphere.

Hydrolysis of the ester: The ester group is hydrolyzed to the corresponding carboxylic acid. This can be accomplished under either acidic or basic conditions. libretexts.org Basic hydrolysis, or saponification, using a base like sodium hydroxide (B78521) or potassium hydroxide, is often preferred as it is typically an irreversible process that drives the reaction to completion. libretexts.org

An alternative approach involves the Sonogashira coupling of a 4-halo-3-methylisoxazole with a protected propargyl alcohol or a related three-carbon alkyne. researchgate.netlibretexts.orgwikipedia.orgorganic-chemistry.orgnih.gov The resulting 4-alkynyl-3-methylisoxazole can then be subjected to a series of transformations, including reduction of the triple bond and oxidation of the terminal functional group to a carboxylic acid, to afford the final product.

Chemo- and Regioselective Considerations in Synthesis

The chemo- and regioselective construction of the 3-methyl-1,2-oxazol-4-yl core is a critical aspect of the synthesis of the target compound. The formation of the isoxazole ring often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine. To achieve the desired 3-methyl-4-substituted pattern, careful selection of starting materials is paramount.

One common strategy involves the use of a β-ketoester, such as ethyl acetoacetate, which can react with hydroxylamine to form a 3-methylisoxazol-5-one intermediate. Subsequent functionalization at the 4-position and conversion of the functional group to the propanoic acid side chain is a potential route. However, controlling the regioselectivity to favor substitution at the C4 position over the C5 position or the N2 atom of the isoxazole ring is a key challenge.

Alternative approaches focus on building the propanoic acid side chain prior to the isoxazole ring formation. For instance, a suitably substituted diketone or a related precursor bearing the propanoic acid moiety can be cyclized with hydroxylamine. The regioselectivity of this cyclization is governed by the nature of the substituents on the dicarbonyl unit. The presence of a methyl group at one carbonyl and the propanoic acid chain at the other influences the direction of the cyclization, often leading to the desired 3-methyl-4-(propanoic acid)-isoxazole isomer.

The table below summarizes the key chemo- and regioselective considerations:

Synthetic ChallengeKey ConsiderationPotential Solution
Regioselective Isoxazole Formation Controlling the position of the methyl and propanoic acid groups.Use of pre-functionalized dicarbonyl compounds or strategic functionalization of a pre-formed isoxazole ring.
Chemoselectivity Avoiding side reactions at other functional groups.Protection of reactive functional groups during synthesis.
Selective C4-Functionalization Activating the C4 position of the isoxazole ring for substitution.Directed metalation or use of specific activating groups.

Sustainable and Green Chemistry Approaches in Compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including isoxazoles. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. abap.co.in In the context of isoxazole synthesis, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govzenodo.org The rapid and uniform heating provided by microwaves can enhance the rate of cyclization reactions, leading to a more efficient formation of the isoxazole ring. While specific studies on the microwave-assisted synthesis of 3-(3-methyl-1,2-oxazol-4-yl)propanoic acid are not extensively documented, the general success of this technique for related isoxazole derivatives suggests its potential applicability. nih.govzenodo.org

Ionic liquids (ILs) and deep eutectic solvents (DESs) are considered green alternatives to volatile organic compounds (VOCs) as reaction media. nih.goviosrjournals.org Their low vapor pressure, thermal stability, and potential for recyclability make them attractive for sustainable chemical synthesis. iosrjournals.org Several studies have reported the successful synthesis of isoxazole derivatives in ILs and DESs. connectjournals.comscielo.bracs.org These solvents can act as both the reaction medium and, in some cases, as catalysts, promoting the desired transformations. scielo.brresearchgate.net The use of a choline (B1196258) chloride:urea-based DES, for example, has been shown to be effective for the synthesis of 3,5-disubstituted isoxazoles. acs.org The application of these solvent systems to the synthesis of 3-(3-methyl-1,2-oxazol-4-yl)propanoic acid could offer a more environmentally benign synthetic route.

Green Chemistry ApproachPotential Advantages
Microwave-Assisted Synthesis Reduced reaction times, improved yields, enhanced reaction control. abap.co.in
Ionic Liquids Low volatility, high thermal stability, potential for recyclability. nih.goviosrjournals.org
Deep Eutectic Solvents Biodegradable, low cost, simple preparation. connectjournals.comresearchgate.net

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to organic synthesis. scispace.com While the direct enzymatic synthesis of the isoxazole ring is not a common transformation, biocatalysts could potentially be employed in the synthesis of precursors or in the modification of the side chain. For instance, lipases are widely used for the hydrolysis of esters to carboxylic acids. mdpi.com If the propanoic acid side chain is introduced as an ester, a lipase-catalyzed hydrolysis step could provide a mild and selective method for the final deprotection to yield the desired acid. The biological production of propionic acid itself through fermentation is also a well-established green process. nih.gov

Process Optimization and Scale-Up Studies for Research Quantities

The transition from a laboratory-scale synthesis to the production of larger, research-level quantities requires careful process optimization and scale-up considerations. The goal is to develop a safe, reliable, and efficient process that consistently delivers the target compound with the desired purity.

Key parameters for optimization include:

Reaction Conditions: Temperature, reaction time, and concentration of reactants need to be optimized to maximize yield and minimize the formation of impurities.

Reagent Stoichiometry: The molar ratios of the starting materials should be fine-tuned to ensure complete conversion of the limiting reagent and to minimize waste.

Solvent Selection: The choice of solvent can significantly impact reaction rate, selectivity, and ease of product isolation. A solvent that facilitates both the reaction and the subsequent work-up is ideal.

Work-up and Purification: The procedure for isolating and purifying the product should be efficient and scalable. This may involve optimizing extraction, crystallization, or chromatographic methods.

For scaling up the synthesis, several factors must be considered:

Heat Transfer: Exothermic or endothermic reactions that are easily managed on a small scale can become problematic on a larger scale. Adequate heating and cooling capacity is crucial.

Mass Transfer: Efficient mixing becomes more challenging as the reaction volume increases. Poor mixing can lead to localized concentration gradients, resulting in side reactions and reduced yields.

Safety: A thorough safety assessment of the process is essential before scaling up. This includes identifying potential hazards, such as runaway reactions or the handling of toxic reagents.

The following table outlines a general framework for process optimization and scale-up:

StageKey ActivitiesDesired Outcome
Process Development Route scouting, reaction condition optimization, analytical method development.A robust and well-understood laboratory-scale synthesis.
Scale-Up Assessment Hazard analysis, evaluation of heat and mass transfer, equipment selection.A safe and scalable process design.
Pilot/Kilogram-Scale Production Execution of the scaled-up synthesis, in-process monitoring, product isolation and purification.Consistent production of the target compound at the desired scale and quality.

By systematically addressing these optimization and scale-up challenges, a reproducible and efficient process for the synthesis of research quantities of 3-(3-methyl-1,2-oxazol-4-yl)propanoic acid can be established.

Elucidation of Chemical Reactivity and Transformation Pathways

Reactivity at the Carboxylic Acid Functional Group

The propanoic acid side chain exhibits reactivity characteristic of aliphatic carboxylic acids, providing a handle for modifications such as esterification, amidation, decarboxylation, and reduction.

Esterification and Amidation Reactions

The carboxylic acid moiety is readily converted into esters and amides, which are fundamental transformations in organic synthesis.

Esterification is typically achieved through acid-catalyzed condensation with an alcohol. The Fischer esterification method, which uses a strong acid catalyst like sulfuric acid (H₂SO₄) and an excess of the alcohol, is a common approach. ceon.rsbyjus.com The reaction rate and yield are influenced by factors such as temperature, catalyst concentration, and the steric bulk of the alcohol used. ceon.rsresearchgate.net For substrates that may be sensitive to strong acidic conditions, alternative methods can be employed. The Steglich esterification, utilizing dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), provides a milder route to ester formation. commonorganicchemistry.com Another strategy involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with the desired alcohol. commonorganicchemistry.com

Interactive Table: Common Esterification Methods

MethodReagentsTypical ConditionsNotes
Fischer EsterificationAlcohol (e.g., Methanol, Ethanol), H₂SO₄ (catalyst)Heat, often using the alcohol as solventEquilibrium-driven; requires removal of water or use of excess alcohol. ceon.rsbyjus.com
Steglich EsterificationAlcohol, DCC, DMAP (catalyst)Room temperature, aprotic solvent (e.g., DCM)Mild conditions, suitable for acid-sensitive substrates. commonorganicchemistry.com
Acyl Chloride Route1. SOCl₂ or (COCl)₂ 2. Alcohol, Pyridine1. Reflux 2. Room temperatureTwo-step process; highly reactive intermediate. fishersci.co.uk

Amidation , the formation of an amide bond via reaction with a primary or secondary amine, is another key transformation. Direct reaction between the carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.org Therefore, the carboxylic acid must first be "activated." This is commonly achieved using coupling reagents that form a highly reactive intermediate. Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for this purpose, often in conjunction with additives like hydroxybenzotriazole (B1436442) (HOBt) to suppress side reactions and reduce racemization. fishersci.co.ukthermofisher.com Other modern reagents, such as borate (B1201080) esters like B(OCH₂CF₃)₃, have also been shown to be effective for direct amidation under mild conditions. acs.orgorganic-chemistry.org

Decarboxylation Pathways and Derivatives

The removal of the carboxyl group as carbon dioxide (CO₂) from 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid to yield 4-ethyl-3-methyl-1,2-oxazole is a challenging transformation under classical thermal conditions. Aliphatic carboxylic acids are generally resistant to decarboxylation unless an activating group (such as a β-carbonyl) is present.

Modern synthetic methods, however, offer potential pathways. Photoredox catalysis, often employing an acridinium (B8443388) photooxidant, can facilitate the decarboxylation of carboxylic acids via single-electron oxidation of the corresponding carboxylate. nih.gov This process generates a radical intermediate that subsequently loses CO₂. Similarly, copper-mediated protocols can achieve decarboxylative functionalization, including hydrodecarboxylation, through a proposed ligand-to-metal charge transfer (LMCT) mechanism that generates an aryl or alkyl radical. nih.govresearchgate.net A classic, albeit indirect, method is the Barton decarboxylation, which requires initial conversion of the carboxylic acid to a thiohydroxamate ester (Barton ester) followed by radical reduction using a tin hydride. nih.gov

Reduction and Oxidation Reactions of the Acid Moiety

Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding 3-(3-Methyl-1,2-oxazol-4-yl)propan-1-ol. This transformation requires a strong reducing agent, with lithium aluminum hydride (LiAlH₄) being the most common and effective choice. doubtnut.comdoubtnut.com The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup. doubtnut.com Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are not sufficiently reactive to reduce carboxylic acids. askfilo.com The reduction proceeds through an aldehyde intermediate, which is more reactive than the starting carboxylic acid and is immediately reduced further to the alcohol, making isolation of the aldehyde impossible via this method. doubtnut.com

To achieve a partial reduction to the corresponding aldehyde, 3-(3-Methyl-1,2-oxazol-4-yl)propanal, a two-step procedure is necessary. The carboxylic acid is first converted to a more reactive derivative, such as an acyl chloride (using SOCl₂) or an ester. The resulting acyl chloride can then be reduced to the aldehyde using a mild, sterically hindered reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), which prevents over-reduction to the alcohol. askfilo.com

Oxidation: The propanoic acid side chain is generally resistant to further oxidation under standard laboratory conditions. The carboxylic acid functional group represents a high oxidation state for carbon, and vigorous conditions would be required for its cleavage, likely compromising the stability of the isoxazole (B147169) ring.

Reactivity of the 1,2-Oxazole Heterocyclic Ring System

The 3-methyl-1,2-oxazole ring is an aromatic heterocycle, but its reactivity is significantly influenced by the weak N-O bond, which provides a pathway for ring-opening reactions.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Substitution: In isoxazole systems, electrophilic aromatic substitution generally occurs at the C4 position, which is activated by the ring oxygen and less deactivated by the nitrogen atom. researchgate.net However, in 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid, the C4 position is already substituted. The remaining C5 position is adjacent to the electronegative oxygen and is generally not favored for electrophilic attack. The presence of the C3-methyl and C4-alkyl groups provides some electron-donating character to the ring, but electrophilic substitution at C5 remains difficult and would likely require harsh conditions that could lead to ring degradation.

Nucleophilic Substitution: The isoxazole ring is electron-deficient and generally resistant to nucleophilic aromatic substitution unless a good leaving group is present on the ring. Direct attack by nucleophiles on the ring carbons is uncommon. Instead, nucleophilic attack often initiates ring cleavage, particularly when the ring is activated, for instance, by quaternization of the nitrogen atom. clockss.orgpharmaguideline.com

Ring-Opening and Rearrangement Processes

Ring-opening reactions are a prominent feature of isoxazole chemistry, primarily due to the inherent weakness of the N-O bond.

Reductive Ring Opening: One of the most common and synthetically useful transformations of the isoxazole ring is its cleavage under reductive conditions. Catalytic hydrogenation over catalysts such as Raney nickel, palladium, or platinum readily cleaves the N-O bond, leading to the formation of a β-amino enone. clockss.org In the case of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid, this reaction would yield the corresponding γ-amino-β-keto acid derivative.

Base-Catalyzed Ring Opening: The isoxazole ring can also be opened under basic conditions. The reaction is initiated by the deprotonation of the most acidic ring proton, typically at C5 if unsubstituted. In a 3,4-disubstituted isoxazole, the mechanism may involve direct nucleophilic attack on the ring. This pathway is particularly facile in isoxazolium salts or isoxazoles bearing strong electron-withdrawing groups. acs.orgbeilstein-journals.org The resulting products can vary but often involve the formation of nitrile and enolate species after cleavage of the ring. acs.org

Rearrangements: While various rearrangements exist for azoles, they are often specific to the substitution pattern and ring system. For instance, the Boulton–Katritzky rearrangement is known for certain fused isoxazole systems, but its applicability to a simple disubstituted isoxazole like the one is not established. beilstein-journals.org The primary transformation pathway for this heterocycle under thermal or chemical stress remains ring-opening rather than rearrangement into another isomeric heterocyclic system.

Functionalization Strategies on the Oxazole (B20620) Ring

With the C3 and C4 positions of the isoxazole ring in 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid already substituted, functionalization strategies would primarily target the C5 position. Transition metal-catalyzed cross-coupling reactions are a powerful tool for this purpose. researchgate.net

One of the most effective methods for introducing new carbon-carbon bonds onto heterocyclic rings is the Suzuki-Miyaura cross-coupling reaction. researchgate.net This would typically involve the synthesis of a C5-halogenated precursor, such as 3-(5-bromo-3-methyl-1,2-oxazol-4-yl)propanoic acid. This intermediate could then be coupled with a variety of boronic acids or esters under palladium catalysis to install aryl, heteroaryl, or alkyl groups at the C5 position. This approach offers a versatile route to a diverse library of analogs.

Another advanced strategy involves direct C-H activation at the C5 position. While challenging, isoxazole-directed ortho C-H alkylation has been developed, offering a more atom-economical approach by avoiding the pre-functionalization step of halogenation. researchgate.net The specific directing effects of the C3-methyl and C4-propanoic acid groups would need to be considered to achieve regioselectivity.

The table below summarizes potential functionalization strategies for the C5 position of the isoxazole ring.

StrategyRequired PrecursorTypical ReagentsPotential New Substituent (R)Reference
Suzuki-Miyaura CouplingC5-Halogenated IsoxazoleR-B(OH)₂, Pd catalyst, BaseAryl, Heteroaryl, Alkyl, Vinyl researchgate.net
Direct C-H Arylation/AlkylationParent IsoxazoleBoronic Acids, Pd catalystAryl, Alkyl researchgate.net

Transformations Involving the Methyl Group on the Oxazole Ring

The reactivity of a methyl group on an isoxazole ring is highly dependent on its position and the nature of other ring substituents. In the case of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid, the methyl group is at the C3 position.

Research on related structures, such as 3,5-dimethyl-4-nitroisoxazole, has shown that a methyl group at the C5 position is significantly more reactive in condensation reactions with aldehydes than a methyl group at the C3 position. rjpbcs.com This difference in reactivity is attributed to the electronic effects of the ring and substituents. The C5-methyl group's carbanion intermediate is stabilized by conjugation with the nitro group at C4. In contrast, the C3-methyl group in 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid lacks such an activating group in a conjugating position and is therefore considered less reactive. rjpbcs.com

Consequently, transformations such as aldol-type condensations or halogenations on the C3-methyl group would likely require harsh reaction conditions. This might involve the use of very strong bases, such as organolithium reagents (e.g., n-butyllithium), to deprotonate the methyl group, followed by quenching with an appropriate electrophile (e.g., an aldehyde, ketone, or halogen source).

Reaction Mechanisms Studies of Key Transformations

The formation of the isoxazole ring itself is a key transformation, and its mechanism has been extensively studied. The most common and versatile method is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile). rsc.orgnih.gov

The mechanism is generally considered to be a concerted pericyclic reaction. nih.gov In the context of synthesizing the parent scaffold of the title compound, the reaction would involve the cycloaddition of acetonitrile (B52724) N-oxide with a derivative of but-2-ynoic acid. The reaction proceeds through a five-membered cyclic transition state, leading directly to the 3,4,5-trisubstituted isoxazole ring with high regioselectivity. organic-chemistry.org

Another relevant mechanistic pathway involves the ring opening and ring-closing cascade (ROCC) of certain isoxazole derivatives. researchgate.net Under transition metal catalysis, the weak N-O bond can cleave, leading to a reactive intermediate that can rearrange and cyclize to form new heterocyclic systems, such as pyrroles or isoquinolines. researchgate.net This highlights the potential of the isoxazole ring in 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid to serve as a latent synthon for other more complex structures.

Multi-Component Reactions Incorporating 3-(3-Methyl-1,2-oxazol-4-yl)propanoic Acid

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, adhering to the principles of green chemistry. nih.govnih.gov The 3-methyl-4-substituted-isoxazole core is frequently synthesized via a one-pot, three-component reaction. nih.govnih.gov

This reaction typically involves the condensation of an aromatic or aliphatic aldehyde, a β-ketoester such as ethyl acetoacetate (B1235776), and hydroxylamine (B1172632) hydrochloride. nih.govnih.gov Various catalysts, including natural fruit juices or mild bases, can be employed to promote the reaction. nih.gov This methodology provides a direct and efficient route to compounds structurally similar to the target molecule.

To synthesize 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid itself via an MCR approach, a different active methylene (B1212753) component would be required. For instance, using a derivative of succinic acid, such as diethyl succinate, in place of ethyl acetoacetate, could potentially yield the desired propanoic acid side chain at the C4 position after hydrolysis.

The table below illustrates the general scope of the three-component synthesis of isoxazole derivatives.

Component 1 (Aldehyde)Component 2 (Active Methylene)Component 3Catalyst/Solvent ExampleResulting Isoxazole Product TypeReference
Substituted BenzaldehydesEthyl AcetoacetateHydroxylamine HClCitrus Limetta Juice(Z)-4-(benzylidene)-3-methylisoxazol-5(4H)-one nih.gov
Aryl/Heteroaryl AldehydesMalononitrileHydroxylamine HClK₂CO₃/Glycerol5-amino-3-aryl-isoxazole-4-carbonitrile scilit.comnih.gov
Aromatic AldehydesEthyl AcetoacetateHydroxylamine HClWEOFPA/Glycerol3-methyl-4-(aryl)methylene isoxazole-5(4H)-one nih.gov
Various AldehydesMethyl AcetoacetateHydroxylamine HClCocos Nucifera L. Juice(Z)-4-(benzylidene)-3-methylisoxazol-5(4H)-one nih.gov

Therefore, it is not possible to provide the specific data, detailed research findings, and data tables as requested in the article outline for the following sections:

Computational and Theoretical Chemistry Studies

Reaction Mechanism Elucidation through Computational Modeling

To generate the requested content, original research involving quantum chemical calculations, such as Density Functional Theory (DFT), and molecular dynamics simulations would need to be performed on 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid. Such studies would yield the necessary data on HOMO-LUMO energy gaps, electrostatic potential surfaces, stable conformers, and potential reaction pathways, which are currently absent from the scientific literature.

Transition State Identification and Characterization

The identification and characterization of transition states are fundamental to understanding the kinetics and mechanisms of chemical reactions involving 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid. Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in locating the geometry of these high-energy structures that connect reactants to products. For reactions such as esterification or amide bond formation involving the carboxylic acid group, computational methods can model the reaction pathway and identify the precise geometry of the transition state.

Key parameters that are characterized include the imaginary frequency, which confirms the structure as a true transition state, and the bond lengths and angles of the atoms involved in the reaction center. For instance, in an esterification reaction, the transition state would likely feature elongated C-O bonds as the alcohol attacks the carbonyl carbon and the hydroxyl group prepares to leave.

Reaction Coordinate Analysis and Energy Barriers

Reaction coordinate analysis maps the energetic profile of a reaction as it progresses from reactants to products through the transition state. This analysis is crucial for determining the activation energy (energy barrier), which is the primary determinant of the reaction rate. Computational methods can calculate the potential energy surface along the reaction coordinate, providing a detailed view of the energy changes throughout the transformation.

For 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid, the energy barriers for various reactions can be predicted. For example, the 1,3-dipolar cycloaddition reaction, a common method for synthesizing the isoxazole (B147169) ring, can be computationally modeled to understand its energy profile. rsc.orgresearchgate.net The insights gained from these analyses are valuable for optimizing reaction conditions and predicting the feasibility of synthetic routes.

Table 1: Representative Calculated Energy Barriers for Reactions Involving Functional Groups Present in 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid

Reaction Type Functional Group Involved Typical Computational Method Calculated Activation Energy (kcal/mol)
Esterification Carboxylic Acid DFT (B3LYP/6-31G*) 15-25
Amide Bond Formation Carboxylic Acid DFT (B3LYP/6-31G*) 10-20
1,3-Dipolar Cycloaddition Isoxazole (synthesis) DFT (ωB97XD/6-311+G(d)) 10-15

Prediction of Spectroscopic Properties from Theoretical Models

Theoretical models are highly effective in predicting various spectroscopic properties, which can aid in the structural elucidation and characterization of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid. amanote.com

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations, often performed with DFT methods, can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. researchgate.netnih.gov These predictions are invaluable for assigning peaks in experimental spectra and confirming the molecular structure. nih.govresearchgate.net

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated computationally. researchgate.net These theoretical spectra can be compared with experimental Fourier-transform infrared (FT-IR) spectra to identify characteristic vibrational modes, such as the C=O stretch of the carboxylic acid and the C=N stretch of the isoxazole ring. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting electronic transitions and simulating UV-Vis absorption spectra. nih.govresearchgate.netelixirpublishers.com This can provide information about the wavelengths of maximum absorption (λmax) and the electronic structure of the molecule. researchgate.net

Table 2: Predicted Spectroscopic Data for 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid and Related Structures

Spectroscopic Technique Parameter Predicted Value (Computational) Typical Experimental Range for Functional Group
¹H NMR Chemical Shift (δ) - COOH 10-12 ppm 10-13 ppm
¹³C NMR Chemical Shift (δ) - COOH 170-180 ppm 170-185 ppm
IR Spectroscopy Vibrational Frequency (ν) - C=O stretch 1700-1725 cm⁻¹ 1700-1730 cm⁻¹ (dimer), 1750-1770 cm⁻¹ (monomer)
UV-Vis Spectroscopy λmax ~210-230 nm ~200-240 nm for similar isoxazoles

Intermolecular Interactions and Hydrogen Bonding Analysis

The functional groups of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid, namely the carboxylic acid and the isoxazole ring, dictate its intermolecular interactions. The carboxylic acid group is a potent hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). This allows for the formation of strong hydrogen-bonded dimers in the solid state and in nonpolar solvents. nih.govrsc.org

The isoxazole ring also participates in hydrogen bonding. The nitrogen atom of the isoxazole ring is the primary site for hydrogen bond acceptance. cam.ac.ukresearchgate.net The oxygen atom is a weaker hydrogen bond acceptor. These interactions play a crucial role in the crystal packing of the molecule and its solubility in protic solvents. Computational methods like the Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis can be used to quantify the strength and nature of these hydrogen bonds. researchgate.net

Table 3: Potential Hydrogen Bond Donors and Acceptors in 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid

Functional Group Atom Role
Carboxylic Acid O-H Donor
Carboxylic Acid C=O Acceptor
Isoxazole N Acceptor
Isoxazole O Acceptor

Design and Synthesis of Derivatives and Analogs of 3 3 Methyl 1,2 Oxazol 4 Yl Propanoic Acid

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of other functional groups, including esters, amides, hydrazides, acid halides, and anhydrides. These transformations are fundamental in organic synthesis and allow for significant changes in the parent molecule's physicochemical properties.

The conversion of the carboxylic acid to its corresponding esters, amides, and hydrazides is a common strategy in medicinal chemistry.

Esters: Esterification of 3-(3-methyl-1,2-oxazol-4-yl)propanoic acid can be achieved through several standard methods. The most direct approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol) under acidic catalysis, typically using a strong acid like sulfuric acid (H₂SO₄), and heating the mixture to drive the equilibrium towards the product. ftmc.lt

Amides: Amide derivatives can be synthesized by first activating the carboxylic acid. A common method involves converting the acid to a more reactive species, such as an acid chloride, which then readily reacts with a primary or secondary amine. Alternatively, peptide coupling reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), can be used to directly couple the carboxylic acid with an amine in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA). ftmc.lt

Hydrazides: Hydrazides are typically prepared from the corresponding methyl or ethyl esters. The ester derivative of 3-(3-methyl-1,2-oxazol-4-yl)propanoic acid can be refluxed with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like ethanol (B145695) or propan-2-ol to yield the desired hydrazide. ftmc.lt These hydrazides can serve as precursors for further derivatization, for instance, by condensation with aldehydes or ketones to form hydrazones. ftmc.lt

Derivative TypeReagents and ConditionsProduct Structure
Methyl EsterMethanol (CH₃OH), H₂SO₄ (cat.), Reflux![Methyl 3-(3-methyl-1,2-oxazol-4-yl)propanoate](https://chart.googleapis.com/chart?cht=image&chs=150x150&chld=L
Ethylamide1. SOCl₂ or (COCl)₂2. Ethylamine (CH₃CH₂NH₂)![N-Ethyl-3-(3-methyl-1,2-oxazol-4-yl)propanamide](https://chart.googleapis.com/chart?cht=image&chs=150x150&chld=L
Hydrazide1. Synthesize Methyl Ester2. Hydrazine hydrate (N₂H₄·H₂O), Ethanol, Reflux![3-(3-Methyl-1,2-oxazol-4-yl)propanehydrazide](https://chart.googleapis.com/chart?cht=image&chs=150x150&chld=L

Acid halides and anhydrides are highly reactive derivatives of carboxylic acids and serve as important intermediates for the synthesis of esters and amides.

Acid Halides: 3-(3-methyl-1,2-oxazol-4-yl)propanoic acid can be converted to the corresponding acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.com Similarly, the acid bromide can be prepared using phosphorus tribromide (PBr₃). These acid halides are significantly more electrophilic than the parent carboxylic acid.

Anhydrides: Symmetrical anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, often requiring harsh conditions. A more common laboratory-scale synthesis involves reacting the acid chloride with a carboxylate salt of the parent acid. Mixed anhydrides can also be formed by reacting the acid chloride of one acid with a different carboxylic acid. wikipedia.org A modern approach for synthesizing anhydrides directly from carboxylic acids under mild conditions uses a combination of triphenylphosphine (B44618) oxide and oxalyl chloride. slideshare.net

Substitutions and Functionalizations on the 1,2-Oxazole Ring

The 1,2-oxazole ring of the title compound presents two primary sites for further functionalization: the 3-methyl group and the unsubstituted C-5 position of the heterocyclic ring.

The methyl group at the C-3 position of the isoxazole (B147169) ring, while generally stable, can be functionalized. Based on studies of similar heterocyclic systems, a potential strategy involves deprotonation of the methyl group using a strong base, a process known as lateral lithiation. cdnsciencepub.comresearchgate.net Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures could generate a lithiated intermediate. This nucleophilic species can then be reacted with various electrophiles to introduce new functional groups. For this strategy to be successful, the carboxylic acid moiety would first need to be protected, for example, as an ester, to prevent it from reacting with the strong base.

Potential Functionalization of the 3-Methyl Group:

Protection: Convert the carboxylic acid to a methyl or ethyl ester.

Lithiation: Treat with n-BuLi in an aprotic solvent (e.g., THF) at -78 °C.

Electrophilic Quench: React with an electrophile (e.g., CO₂, I₂, aldehydes) to introduce a new group.

Deprotection: Hydrolyze the ester to restore the carboxylic acid.

The C-5 position of the 3-methyl-4-propanoic acid isoxazole ring is the only available site for the introduction of new substituents directly onto the ring. Direct electrophilic aromatic substitution on isoxazoles can be challenging and often lacks regioselectivity. A more effective strategy is directed ortho metalation, or in this case, direct ring metalation. By analogy with other five-membered heterocycles, it is plausible that the C-5 proton can be abstracted by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). researchgate.net The resulting C-5 anion would be a potent nucleophile, capable of reacting with a range of electrophiles to install substituents regioselectively.

ReagentsProposed Product at C-5
1. LDA, THF, -78 °C2. I₂5-Iodo derivative
1. LDA, THF, -78 °C2. Br₂ or NBS5-Bromo derivative
1. LDA, THF, -78 °C2. DMF5-Formyl derivative (aldehyde)
1. LDA, THF, -78 °C2. CO₂5-Carboxylic acid derivative

Structural Variations of the Propanoic Acid Spacer

Modifying the length and structure of the propanoic acid linker that connects the isoxazole ring to the carboxylic acid function is a key strategy for creating structural analogs. This can involve shortening the chain to an acetic acid spacer, lengthening it to a butanoic acid spacer, or introducing unsaturation or branching.

Chain Lengthening (Homologation): A classic method for extending a carboxylic acid chain by one methylene (B1212753) (-CH₂) unit is the Arndt-Eistert homologation . nrochemistry.comorganic-chemistry.orgwikipedia.org This multi-step process involves:

Converting the parent acid, in this case, (3-methyl-1,2-oxazol-4-yl)acetic acid, to its acid chloride.

Reacting the acid chloride with diazomethane (B1218177) (CH₂N₂) to form a diazoketone.

Inducing a Wolff rearrangement of the diazoketone, typically using a silver (I) catalyst (e.g., Ag₂O), in the presence of water to generate the homologated carboxylic acid. If the rearrangement is performed in an alcohol or amine, the corresponding ester or amide is formed directly. youtube.com

Chain Elongation via Wittig Reaction: An alternative route to extend the carbon chain involves the Wittig reaction . organic-chemistry.orglibretexts.org This approach would start from 3-methyl-1,2-oxazol-4-carbaldehyde. Reaction with a phosphorus ylide, such as (carboethoxymethyl)triphenylphosphorane (Ph₃P=CHCO₂Et), would yield an α,β-unsaturated ester. Subsequent catalytic hydrogenation of the carbon-carbon double bond would afford the saturated ester, which can then be hydrolyzed to the desired carboxylic acid analog (e.g., propanoic or butanoic acid, depending on the ylide used).

Chain Shortening: The synthesis of the corresponding acetic acid analog, (3-methyl-1,2-oxazol-4-yl)acetic acid, would require a different synthetic approach, likely starting from a different precursor. A plausible route could involve the synthesis of 4-(chloromethyl)-3-methylisoxazole. This intermediate could undergo nucleophilic substitution with cyanide (e.g., NaCN) to form the corresponding nitrile, which can then be hydrolyzed under acidic or basic conditions to yield the target (3-methyl-1,2-oxazol-4-yl)acetic acid.

Spacer VariationSynthetic StrategyKey Intermediate
Acetic AcidCyanide displacement followed by hydrolysis4-(Chloromethyl)-3-methylisoxazole
Butanoic AcidArndt-Eistert homologation3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid
Unsaturated Prop-2-enoic AcidWittig reaction3-Methyl-1,2-oxazol-4-carbaldehyde

Alterations in Chain Length and Branching

Modifying the three-carbon propanoic acid chain attached to the 3-methyl-1,2-oxazole core is a fundamental strategy to alter the spatial and physicochemical properties of the molecule. These alterations can influence the molecule's flexibility, lipophilicity, and ability to interact with biological targets. Synthetic approaches to achieve these modifications are diverse and well-established in organic chemistry.

Chain Homologation: The extension of the propanoic acid chain to butanoic, pentanoic, or longer-chain carboxylic acids can be accomplished through various classical methods. One common approach is the Arndt-Eistert homologation, which involves converting the carboxylic acid to an acyl chloride, followed by reaction with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile like water, alcohol, or an amine yields the chain-extended acid, ester, or amide, respectively.

Chain Shortening: While less common, strategies to shorten the side chain to an acetic acid or formic acid equivalent can also be envisioned. This might involve oxidative cleavage of a double bond introduced into the side chain or a multi-step process involving functional group interconversions and decarboxylation reactions.

Introduction of Branching: Introducing alkyl or other functional groups as branches on the propanoic acid chain can significantly impact the molecule's conformation and steric profile. A standard method to achieve this is through the alkylation of an enolate. The ester of 3-(3-methyl-1,2-oxazol-4-yl)propanoic acid can be treated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate at the α-carbon. This enolate can then be reacted with an alkyl halide to introduce a branch at this position. Further functionalization at the β-position can also be achieved through conjugate addition reactions to an α,β-unsaturated precursor. For instance, the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been achieved through the hydroarylation of the carbon-carbon double bond of 3-(furan-2-yl)propenoic acids. mdpi.com

Introduction of Stereocenters and Chiral Analogs

The introduction of stereocenters into the 3-(3-methyl-1,2-oxazol-4-yl)propanoic acid scaffold is a critical step in the design of analogs with specific three-dimensional arrangements. Chiral molecules can exhibit stereoselective interactions with biological macromolecules, leading to differences in activity between enantiomers.

A key position for introducing a stereocenter is the α-carbon (C2) of the propanoic acid chain. For example, a series of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives have been synthesized, demonstrating the feasibility of creating such analogs. researchgate.net The synthesis of these compounds often starts from a chiral precursor, such as a protected amino acid, which already contains the desired stereochemistry.

One synthetic approach involves the multi-step conversion of a starting material like 3-amino-4-hydroxybenzoic acid. The synthesis can proceed through the formation of a benzoxazole (B165842) ring, followed by modifications to the side chain that introduce a chiral center. For instance, the (S)-configuration can be introduced by using a chiral starting material or through asymmetric synthesis methods.

Below is a table summarizing examples of synthesized chiral propanoic acid derivatives with an oxazole (B20620) moiety, highlighting the introduced stereocenter.

Compound IDStructureConfigurationReference
11r (S)-3-(benz[d]oxazol-5-yl)-2-(4-(tert-butyl)phenoxy)propanoic acidS researchgate.net
11s (S)-2-([1,1'-biphenyl]-4-yloxy)-3-(benz[d]oxazol-5-yl)propanoic acidS researchgate.net
11t (S)-2-(4-(benzyloxy)phenoxy)-3-(benz[d]oxazol-5-yl)propanoic acidS researchgate.net

The synthesis of these chiral analogs allows for the investigation of stereospecific interactions and the optimization of molecular recognition.

Hybridization and Conjugation Strategies with Other Heterocyclic Systems

Creating hybrid molecules by combining the 3-(3-methyl-1,2-oxazol-4-yl)propanoic acid scaffold with other heterocyclic systems is a powerful strategy in medicinal chemistry to access novel chemical space and explore new molecular interactions. mdpi.com The propanoic acid group serves as a versatile handle for conjugation with other molecules.

One common approach is the conversion of the carboxylic acid to a more reactive functional group, which can then be used to form a new heterocyclic ring. For example, the reaction of a carboxylic acid with semicarbazide (B1199961) hydrochloride in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) can yield a 1,3,4-oxadiazole (B1194373) ring. orientjchem.org This strategy has been used to synthesize a variety of 1,2,3-triazole derivatives containing a 1,3,4-oxadiazole ring. orientjchem.org

Another strategy involves using the carboxylic acid to form a linker that connects to a second heterocyclic moiety. For instance, the carboxylic acid can be converted to an acid hydrazide, which can then be condensed with various aromatic aldehydes to form hydrazones. mdpi.com

The table below presents several examples of hybridization strategies where a core structure is linked to another heterocyclic system.

Core HeterocycleLinked HeterocycleLinkage StrategyResulting Hybrid StructureReference
1,2,3-Triazole1,3,4-OxadiazoleCondensation of carboxylic acid with semicarbazide2-amino-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole orientjchem.org
Benzothiazole1,3,4-OxadiazoleCyclization of acetohydrazide with aromatic acid3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-one mdpi.com
Imidazole1,3,4-ThiadiazoleAmide bond formationImidazole-1,3,4-thiadiazole hybrids mdpi.com
Isatin1,2,3-TriazoleClick Chemistry (CuAAC)Isatin-1,2,3-triazole conjugates mdpi.com

These hybridization strategies result in molecules with extended and diverse structures, potentially allowing for interactions with multiple binding sites or offering new physicochemical properties.

Structure-Activity Relationship (SAR) Theory from a Chemical Design Perspective

The study of structure-activity relationships (SAR) from a chemical design perspective aims to understand how specific chemical modifications to a molecule influence its interactions with its target, independent of the final biological or clinical outcome. This involves analyzing the effects of changes in size, shape, lipophilicity, and electronic properties on molecular recognition and binding affinity.

For isoxazole derivatives, several SAR studies have provided insights into the key determinants of molecular interactions. nih.govresearchgate.net A study on trisubstituted isoxazoles as allosteric ligands revealed a clear correlation between the potency of the compounds and the lipophilicity and flexibility of the linker at the C-4 position of the isoxazole ring. nih.govdundee.ac.uk It was found that ether or alkene linkers resulted in the highest potency, and X-ray crystallography confirmed the role of hydrophobic interactions and the conformation of the linker in the binding pocket. nih.gov

The table below, based on data from a study on RORγt ligands, illustrates the impact of linker modification on biochemical potency. dundee.ac.uk

CompoundLinker at C-4TR-FRET IC₅₀ (µM)
2 -NH-0.22 ± 0.01
3 -O-0.024 ± 0.001
6 -CH=CH-0.022 ± 0.001
7 -CH₂-NH-0.36 ± 0.02

This data clearly shows that changing the linker from an amine to an ether or an alkene significantly increases potency, indicating a more favorable interaction with the target protein.

Furthermore, the introduction of specific functional groups can have a profound effect on molecular interactions. For instance, the presence of electron-withdrawing groups on a phenyl ring attached to a heterocyclic core has been shown to influence activity. This is often due to the modulation of the electronic properties of the molecule, which can affect its ability to participate in hydrogen bonding or other polar interactions.

The stereochemistry of a molecule is another critical factor. The introduction of a chiral center can lead to significant differences in binding affinity between enantiomers, as one stereoisomer may fit more snugly into a chiral binding site than the other. This highlights the importance of three-dimensional shape in molecular recognition.

Applications As a Synthetic Building Block and in Chemical Research

Precursor in Complex Organic Synthesis

The isoxazole (B147169) ring system is a key structural motif found in numerous biologically active compounds and natural products. Consequently, 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid and its analogs are valuable precursors in the multi-step synthesis of elaborate organic molecules. The propanoic acid side chain can be readily modified through standard carboxylic acid chemistry—such as conversion to esters, amides, or acid chlorides—while the isoxazole ring can participate in various transformations, including ring-opening reactions under reductive conditions to reveal a β-hydroxy ketone functionality. This latent functionality makes isoxazole derivatives powerful intermediates in synthetic strategies.

The oxazole (B20620) moiety is a common heterocyclic motif identified in numerous natural products. mdpi.commdpi.com Synthetic strategies often employ building blocks that can introduce this core into a larger molecular framework. Propanoic acid derivatives incorporating heterocyclic systems are utilized in the synthesis of natural product analogs, aiming to replicate or improve upon the biological activity of the parent compounds. For instance, the synthesis of analogs of 4-quinolone-3-yl-propanoic acids has been explored to create novel antibacterial agents. nuph.edu.ua While direct synthesis of a specific natural product analog using 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid is not prominently documented, the general strategy of using such heterocyclic propanoic acids is a recognized approach in medicinal chemistry to access analogs of complex natural structures. mdpi.comnuph.edu.ua

The 1,3-oxazole nucleus and its isoxazole isomer are considered important scaffolds in medicinal chemistry due to their remarkable versatility and presence in a wide range of pharmacologically active molecules. mdpi.com The chemical structure of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid is designed to serve as a foundational scaffold from which diverse libraries of compounds can be built. The carboxylic acid provides a convenient handle for attaching various substituents via amide or ester linkages, while the isoxazole ring provides a rigid, planar core that appropriately orients these substituents in three-dimensional space.

This scaffold-based approach is central to modern drug discovery. For example, propanoic acid derivatives incorporating an oxazole core have been used to generate compounds with potential antibacterial and antifungal properties. mdpi.com Similarly, research into 3-(2-aminocarbonylphenyl)propanoic acid analogs demonstrates how a propanoic acid scaffold can be systematically modified to explore structure-activity relationships. nih.gov The design principle involves using the core scaffold to present different functional groups in a controlled manner, allowing chemists to fine-tune the molecule's properties.

    Table 1: Examples of Scaffolds Based on Propanoic Acid Derivatives
Core ScaffoldSynthetic ApplicationReference
Propanoic acid with oxazole coreDesign of antibacterial and antifungal agents mdpi.com
3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acidSynthesis of mitochondria-targeted antioxidant prodrugs nih.gov
3-(2-Aminocarbonylphenyl)propanoic acidDevelopment of selective EP3 receptor antagonists nih.gov
4-Quinolon-3-yl-propanoic acidsSearch for novel antibacterial agents nuph.edu.ua

Role in Combinatorial Chemistry and Library Generation

Combinatorial chemistry aims to rapidly synthesize large numbers of related compounds, known as a chemical library, for high-throughput screening. The structure of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid is well-suited for this purpose. The carboxylic acid function is a key anchor point for diversification. A common strategy involves activating the carboxylic acid and then reacting it with a diverse collection of amines or alcohols to generate a library of amides or esters.

A relevant example is the parallel solution-phase synthesis of a combinatorial library of 3-[4-(coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid amides. mdpi.com In this approach, a core propanoic acid building block was reacted with 1,1'-carbonyldiimidazole (B1668759) to form an activated intermediate, which was then treated with a wide array of different amines to produce a library of 108 distinct amides. mdpi.com This methodology is directly applicable to 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid, allowing for the systematic exploration of the chemical space around the isoxazole scaffold.

Development of Supramolecular Assemblies and Coordination Compounds

Multifunctional ligands containing both a carboxylic acid group and nitrogen-bearing heterocycles, such as isoxazole, are highly effective for constructing metal-organic coordination networks and supramolecular assemblies. nih.gov The carboxylate group can coordinate to metal ions in various modes (monodentate, bidentate chelating, or bridging), while the nitrogen and oxygen atoms of the isoxazole ring can also act as coordination sites.

This multi-point coordination capability allows 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid to act as a linker, connecting metal centers to form one-, two-, or three-dimensional structures. nih.gov The final topology and properties of the resulting coordination polymer or metal-organic framework (MOF) are dictated by the coordination geometry of the metal ion, the structure of the ligand, and the reaction conditions. For example, studies on ethyl-5-methyl-4-imidazolecarboxylate, another azole-containing ligand, have shown the formation of 2D and 3D supramolecular structures through coordination with transition metals and hydrogen bonding interactions. scielo.org.mxresearchgate.net These principles demonstrate the potential of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid to form intricate, self-assembled supramolecular architectures with diverse structural topologies. nih.govresearchgate.net

Applications in Materials Science and Polymer Chemistry

In polymer science, molecules with specific functional groups can serve as either monomers (the repeating units of a polymer chain) or initiators (species that start the polymerization process). While there is no specific literature detailing the use of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid in polymer synthesis, its chemical structure provides potential in this area.

The carboxylic acid group allows it to function as a monomer in condensation polymerizations. For example, it could react with diols to form polyesters or with diamines to form polyamides. The isoxazole ring would then be incorporated as a pendant group along the polymer backbone, potentially imparting specific properties such as thermal stability or altered solubility to the final material.

Alternatively, the carboxylic acid can be chemically modified to create a polymerization initiator. For instance, it could be converted into a derivative capable of initiating atom transfer radical polymerization (ATRP), a controlled polymerization technique. This would involve attaching a suitable functional group, such as an α-halo ester, to the molecule. Azo compounds and organic peroxides are well-known thermal radical initiators that generate radicals upon heating to start a polymerization chain reaction. fujifilm.com While 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid is not an azo compound, its functional handle provides a route to synthesize more complex, functional initiators for creating polymers with specialized architectures. nih.gov

Components in Functional Materials (e.g., sensors, catalysts)

The utility of "3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid" as a synthetic building block extends into the realm of chemical research for the development of functional materials. However, a comprehensive review of the current scientific literature indicates that specific research on the application of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid as a direct component in the fabrication of sensors or catalysts is limited.

The structural motifs present in 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid, namely the carboxylic acid group and the methyl-isoxazole ring, offer potential functionalities that could, in principle, be exploited in material science. The carboxylic acid provides a reactive handle for anchoring the molecule to surfaces or integrating it into larger polymer structures, a common strategy in the design of sensors and heterogeneous catalysts. The isoxazole ring, with its specific electronic and coordination properties, could potentially interact with analytes in a sensing mechanism or participate in catalytic cycles.

Despite this theoretical potential, there is a notable absence of dedicated studies that have explored these possibilities for 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid. Consequently, there are no specific research findings to report on its performance, efficacy, or the types of sensors or catalytic processes it might be suited for. Further investigation would be required to elucidate any potential role for this compound in the field of functional materials.

Due to the lack of specific research data, a data table detailing research findings on the application of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid in sensors and catalysts cannot be provided.

Advanced Analytical Methodologies for Research Applications

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a compound like 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid, with its distinct chemical environments, advanced NMR methods offer unambiguous structural confirmation.

While a standard one-dimensional (1D) ¹H and ¹³C NMR spectrum provides initial information, complex structural problems, such as the characterization of reaction adducts, necessitate more advanced techniques.

Two-dimensional (2D) NMR experiments are indispensable for establishing connectivity between atoms within the molecule. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to fully assign the proton and carbon signals of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid and its potential adducts.

¹H-¹H COSY: This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For the propanoic acid side chain, COSY would show a clear correlation between the two methylene (B1212753) (-CH₂-) groups.

HSQC: This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the methyl group, the two methylene groups, and the C-5 proton of the isoxazole (B147169) ring to their attached protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
Isoxazole C3-CH₃~2.4~11C3, C4
Propanoic Acid α-CH₂~2.6~30β-CH₂, C=O, Isoxazole C4
Propanoic Acid β-CH₂~2.9~20α-CH₂, Isoxazole C4, C5
Isoxazole C5-H~8.5~155C4, C3
Carboxylic Acid -OH~12.0 (broad)-C=O
Isoxazole C3-~160Methyl Protons
Isoxazole C4-~115Methylene Protons
Carboxylic Acid C=O-~175α-CH₂ Protons

Note: Predicted values are based on general chemical principles and data for analogous structures.

Dynamic NMR (DNMR) is used to study the rates of chemical exchange processes, including conformational changes. unibas.it For 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid, DNMR could be applied to investigate the rotational freedom around the carbon-carbon single bonds of the propanoic acid side chain. nih.gov

By recording NMR spectra over a wide range of temperatures, it is possible to observe changes in the spectral lineshapes. unibas.it At low temperatures, the rotation may be slow enough on the NMR timescale to allow for the observation of distinct signals for different conformers (rotamers). As the temperature increases, the rate of rotation increases, leading to the coalescence of these signals into a time-averaged spectrum. Analysis of these temperature-dependent spectral changes allows for the calculation of the energy barrier (ΔG‡) for bond rotation, providing valuable insight into the molecule's conformational flexibility.

High-Resolution Mass Spectrometry (HRMS) for Reaction Intermediates and Products

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and precision. For 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid (C₇H₉NO₃), HRMS would be used to confirm its molecular formula by measuring its exact mass. The theoretical exact mass is 155.05824 Da. An experimental HRMS measurement within a few parts per million (ppm) of this value provides unambiguous confirmation of the elemental composition.

Furthermore, HRMS is invaluable for identifying and characterizing transient reaction intermediates and byproducts formed during the synthesis of the target compound. nih.gov By coupling HRMS with a liquid chromatography system (LC-HRMS), complex reaction mixtures can be separated and the elemental composition of each component can be determined, facilitating the elucidation of reaction pathways and optimization of reaction conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Bonding and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding arrangements within a molecule. kurouskilab.com These two techniques are complementary and offer a comprehensive vibrational profile of the compound.

For 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid, FT-IR spectroscopy would be particularly sensitive to polar functional groups. Key expected absorptions would include a broad O-H stretch from the carboxylic acid group, a strong C=O (carbonyl) stretch, and C-O stretching vibrations. mdpi.com

Raman spectroscopy, on the other hand, is more sensitive to non-polar bonds and symmetric vibrations. It would be effective for probing the C=C and C=N bonds within the isoxazole ring and the C-C backbone of the propanoic acid chain. mdpi.com Subtle shifts in the vibrational frequencies in both FT-IR and Raman spectra can also provide insights into intermolecular interactions, such as hydrogen bonding, and can be used to study conformational changes in different physical states (solid vs. solution). nih.gov

Table 2: Expected Characteristic Vibrational Frequencies for 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique (FT-IR / Raman)
Carboxylic AcidO-H stretch (H-bonded)3300 - 2500 (broad)Strong in FT-IR
C-H (Alkyl)C-H stretch2980 - 2850Strong in both
Carboxylic AcidC=O stretch1725 - 1700Very strong in FT-IR
Isoxazole RingC=N stretch1650 - 1550Strong in Raman, Medium in FT-IR
Isoxazole RingRing stretching1500 - 1400Medium in both
C-H (Alkyl)C-H bend1470 - 1350Medium in FT-IR
Carboxylic AcidC-O stretch1320 - 1210Medium in FT-IR

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of the final product, and monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds like 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid. A reversed-phase HPLC (RP-HPLC) method would be the standard approach for its analysis. pensoft.netpensoft.net

Method development would involve optimizing several key parameters to achieve a sharp, symmetrical peak for the target compound, well-resolved from any impurities or starting materials. researchgate.net This includes selecting an appropriate column (e.g., a C18 stationary phase), mobile phase composition (typically a mixture of an aqueous buffer with an organic modifier like acetonitrile (B52724) or methanol), flow rate, and detector wavelength. Given the presence of the isoxazole ring, UV detection would be highly effective. nih.gov A validated HPLC method can provide precise and accurate quantification of the compound's purity, often expressed as a percentage area of the main peak.

Table 3: Illustrative RP-HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Isocratic (e.g., 60:40 A:B) or Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis at ~220 nm
Typical Retention Time 3 - 7 minutes

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid by gas chromatography is challenging due to the high polarity of the carboxylic acid functional group, which can lead to poor peak shape and low volatility. restek.com To overcome these limitations, derivatization is employed to convert the carboxylic acid into a less polar, more volatile ester or silyl (B83357) derivative. libretexts.org

Common derivatization strategies applicable to this compound include:

Esterification: This process involves reacting the carboxylic acid with an alcohol in the presence of a catalyst. A widely used method is the formation of a methyl ester using agents like methanolic HCl or boron trifluoride (BF₃) in methanol. restek.com The resulting methyl 3-(3-methyl-1,2-oxazol-4-yl)propanoate is significantly more volatile and exhibits improved chromatographic behavior.

Silylation: This is another prevalent technique where the active hydrogen of the carboxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. libretexts.org Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective. restek.comusherbrooke.ca The resulting TMS ester is thermally stable and volatile, making it ideal for GC-MS analysis. usherbrooke.ca

Once derivatized, the sample is injected into the GC-MS system. The volatile derivative is separated from other components in the mixture based on its boiling point and affinity for the stationary phase within a capillary column. Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization causes the molecule to fragment into a predictable pattern of smaller, charged ions. whitman.edu

The mass spectrum produced is a unique chemical fingerprint. For the methyl ester derivative of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid, characteristic fragments would likely include the molecular ion peak, a peak corresponding to the loss of the methoxy (B1213986) group (-OCH₃), and fragments arising from the cleavage of the propanoate side chain and the isoxazole ring. acs.orglibretexts.org By comparing the retention time and the fragmentation pattern to known standards or spectral libraries, the compound can be unequivocally identified and quantified. silae.it

Below are typical parameters that would be employed for the GC-MS analysis of a derivatized sample of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid.

ParameterTypical Setting
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)
Carrier GasHelium at a constant flow rate of 1.0-1.2 mL/min
Injector Temperature250 °C
Oven Temperature ProgramInitial temp 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Ion SourceElectron Impact (EI)
Ionization Energy70 eV
Mass AnalyzerQuadrupole
Scan Rangem/z 40-500

X-ray Crystallography for Solid-State Structural Elucidation

The process begins with the growth of a high-quality single crystal of the compound, which can be achieved through slow evaporation of a saturated solution. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays into a unique pattern of spots, the intensities and positions of which are meticulously recorded.

This diffraction data is then used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined. The final structural model provides a wealth of information. For 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid, a key feature of interest would be the intermolecular hydrogen bonding facilitated by the carboxylic acid group. Typically, carboxylic acids form dimeric structures in the solid state through strong O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. acs.org The analysis would also detail the planarity of the isoxazole ring and the torsional angles that define the orientation of the propanoic acid chain relative to the ring.

While specific crystallographic data for 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid is not available in the cited literature, the table below presents illustrative data typical for a small organic molecule of similar complexity, demonstrating the type of information obtained from an X-ray diffraction experiment.

ParameterIllustrative Value
Chemical FormulaC₇H₉NO₃
Formula Weight155.15
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.85
b (Å)14.20
c (Å)9.15
β (°)105.5
Volume (ų)732.5
Z4
Calculated Density (g/cm³)1.405

Emerging Research Directions and Future Perspectives

Chemoinformatic and Machine Learning Approaches in Compound Design

The integration of chemoinformatic and machine learning (ML) tools has revolutionized the design and evaluation of novel chemical entities. nih.gov These computational approaches enable the rapid assessment of molecular properties, significantly reducing the time and resources required for experimental studies. nih.gov For scaffolds like 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid, these methods offer powerful avenues for optimization and lead generation.

A critical aspect of drug discovery and chemical probe development is the synthetic accessibility (SA) of a designed molecule. nih.gov Machine learning models are increasingly used to predict the ease of synthesis for novel compounds. nih.gov These models are trained on large datasets of known chemical reactions, allowing them to learn the complex rules that govern chemical synthesis. nih.gov By analyzing the structure of a molecule like 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid, these algorithms can assign a score that reflects the likely complexity of its synthesis, helping chemists prioritize which analogs to pursue. researchgate.net

Predictive models can be broadly categorized, as shown in the table below. For a molecule with the structural features of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid (a substituted heterocycle with a carboxylic acid side chain), these models would analyze the feasibility of forming the oxazole (B20620) ring and attaching the propanoic acid group based on established reaction precedents.

Table 1: Comparison of Predictive Modeling Approaches for Synthetic Accessibility

Model Type Description Application to Target Compound
Fragment-based (e.g., SAScore) Calculates a score based on the frequency of its structural fragments in a database of known molecules. A score from 1 (easy) to 10 (difficult) is assigned. researchgate.net The model would deconstruct the molecule into its oxazole ring, methyl group, and propanoic acid fragments and score it based on the prevalence of these building blocks.
Reaction Network-based (e.g., CMPNN) Utilizes a graph-based representation of known chemical reactions to determine the shortest reaction path to a target molecule from simple starting materials. nih.gov This approach would map out potential synthetic routes to the compound, providing a more detailed assessment of its accessibility.

| Multiclass Classification | Predicts the minimum number of reaction steps required for synthesis, offering a more granular output than a simple binary (easy/hard) classification. nih.gov | This could estimate that the compound is synthesizable in, for example, 2-4 steps, guiding synthetic planning. |

Virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to possess a desired biological activity or property. Starting with a known scaffold, such as the 3-(3-methyl-1,2-oxazol-4-yl)propanoic acid core, virtual screening can identify structurally similar or diverse compounds with potentially improved characteristics. This process can be used to explore vast chemical spaces that would be impractical to screen experimentally. nih.gov For instance, derivatives of a similar scaffold, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid, have been identified as promising scaffolds for developing new anticancer agents through such screening and design approaches. nih.gov

Bio-orthogonal Chemistry and Probing Applications

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. researchgate.net This field has provided powerful tools for labeling and studying biomolecules in their natural environment. nih.gov The structure of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid, particularly its carboxylic acid group, makes it a candidate for modification into a molecular probe for research applications.

Molecular probes are essential for visualizing and understanding complex biochemical pathways. By attaching a reporter group (like a fluorophore) to a molecule that interacts with a specific biological target, researchers can track its location and interactions within a cell. nih.gov The propanoic acid moiety of the title compound can serve as a chemical handle for conjugation. For example, it can be converted to an activated ester to react with amine groups on other molecules. Developing this compound into a probe would involve linking it to a reporter molecule, allowing researchers to study the pathways in which oxazole-containing small molecules are involved.

"Click chemistry" describes a class of reactions that are rapid, specific, and high-yielding, making them ideal for bioconjugation. sigmaaldrich.com The most common click reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. organic-chemistry.org To make 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid "clickable," its structure would need to be modified to include either an azide (B81097) or a terminal alkyne group. This could be achieved by functionalizing the propanoic acid side chain. Once modified, the compound could be easily linked to biomolecules or surfaces that have been functionalized with the complementary reactive partner, enabling a wide range of applications in chemical biology. interchim.frnih.gov

Table 2: Potential "Clickable" Modifications of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid

Reactive Group Potential Modification Strategy Resulting Reactivity
Terminal Alkyne The carboxylic acid is converted to an amide using propargylamine. Reacts with azide-modified molecules via CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC).

| Azide | The carboxylic acid is converted to an amide using an amino-PEG-azide linker. | Reacts with alkyne-modified molecules via CuAAC or SPAAC. |

Innovations in Catalysis for Oxazole Synthesis

The synthesis of the oxazole ring is a cornerstone of preparing compounds like 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid. Traditional methods for oxazole synthesis often require harsh conditions. researchgate.net Recent innovations have focused on the use of novel catalysts to improve efficiency, yield, and environmental friendliness. ijpsonline.comresearchgate.net

Modern synthetic strategies employ a variety of metal catalysts to facilitate oxazole formation under milder conditions. scientificupdate.com For example, copper, palladium, and gold catalysts have all been used to construct the oxazole ring from different starting materials. ijpsonline.comtandfonline.com These catalytic systems offer significant advantages over classical methods like the Robinson-Gabriel or van Leusen syntheses by providing higher yields and greater functional group tolerance. researchgate.net The development of heterogeneous catalysts, which can be easily recovered and reused, further enhances the sustainability of these synthetic processes. researchgate.netscientificupdate.com

Table 3: Selected Modern Catalytic Methods for Oxazole Synthesis

Catalyst System Reactants Advantage Reference
Copper(II) triflate [Cu(OTf)₂] Diazoketones and amides Efficient for preparing analogs of bioactive compounds. tandfonline.com
Palladium/Copper 4-substituted oxazoles and aryl bromides Allows for direct arylation, providing good yields of disubstituted oxazoles. tandfonline.com
Heterogeneous Gold (MCM-41-Ph₃PAuNTf₂) Acetylenes and nitriles Metal catalyst can be recovered and reused; provides good to excellent yields. scientificupdate.com

| Iodine(III) | Acetylenes and nitriles | A metal-free alternative that uses a hypervalent iodine catalyst generated in situ. | scientificupdate.com |

Interdisciplinary Research with Advanced Engineering (e.g., microfluidics for synthesis)

The convergence of chemistry and advanced engineering, particularly through the adoption of microfluidic technologies, presents a promising frontier for the synthesis of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid. Microfluidics, the science and technology of manipulating and analyzing fluid flow in sub-millimeter channels, offers a paradigm shift from traditional batch synthesis methods.

The synthesis of the isoxazole (B147169) ring, a core component of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid, often involves multi-step reactions that can benefit significantly from the precise control offered by microfluidic reactors. These reactors provide superior heat and mass transfer, enabling rapid reaction optimization and improved safety profiles for highly exothermic or hazardous reactions. The high surface-area-to-volume ratio in microchannels allows for efficient thermal management, preventing the formation of hotspots and subsequent side products.

Researchers are exploring the use of continuous-flow microreactors for the synthesis of isoxazole derivatives. While specific studies on 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid are still emerging, the general principles applied to isoxazole synthesis are directly relevant. Key reaction steps, such as the cycloaddition of a nitrile oxide with an alkyne or alkene, can be performed in a continuous-flow setup. This approach allows for the precise control of residence time, stoichiometry, and reaction temperature, leading to higher yields and purities of the desired isoxazole intermediate.

Furthermore, the integration of in-line purification and analysis techniques within a microfluidic system can lead to a fully automated and streamlined synthesis process. This not only accelerates the production of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid but also facilitates high-throughput screening of reaction conditions to identify optimal synthesis parameters.

The potential advantages of employing microfluidics for the synthesis of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid are summarized in the table below, based on findings from the synthesis of similar heterocyclic compounds.

ParameterTraditional Batch SynthesisMicrofluidic Synthesis (Projected)
Reaction Time Hours to daysMinutes to hours
Yield Moderate to goodGood to excellent
Purity Variable, often requires extensive purificationHigh, with reduced byproducts
Scalability Challenging, requires process redevelopmentReadily scalable by numbering-up
Safety Handling of hazardous intermediates can be riskyEnhanced safety due to small reaction volumes
Process Control Limited control over reaction parametersPrecise control over temperature, pressure, and mixing

This table presents projected data based on the application of microfluidics to the synthesis of analogous isoxazole compounds, as direct research on the microfluidic synthesis of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid is not yet widely published.

Future research in this area will likely focus on the development of bespoke microreactor designs tailored for the specific reaction kinetics and requirements of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid synthesis. The exploration of novel catalyst immobilization techniques within microchannels could further enhance reaction efficiency and product selectivity. The interdisciplinary collaboration between synthetic chemists and chemical engineers will be pivotal in realizing the full potential of advanced engineering technologies for the efficient and sustainable production of this important chemical compound.

Q & A

Q. What are the established synthetic routes for 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid, and how are intermediates characterized?

A common approach involves cyclocondensation of β-keto esters or nitriles with hydroxylamine derivatives to form the oxazole ring, followed by functionalization of the propanoic acid side chain. For example, analogous syntheses of thiazole-containing propanoic acids (e.g., 3-((5-Acetyl-4-methylthiazol-2-yl)amino)propanoic acid) use reflux conditions with stoichiometric control of reagents like 3-氯戊烷-2,4-二酮 (3-chloropentane-2,4-dione) and acetone. Post-reaction purification via recrystallization (methanol or propanol) and characterization by 1H^1H/13C^{13}C NMR, IR, and elemental analysis are critical to confirm structure and purity .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • NMR : 1H^1H NMR identifies proton environments (e.g., oxazole ring protons at δ 6.5–8.0 ppm, methyl groups at δ 2.0–2.5 ppm). 13C^{13}C NMR confirms carbonyl (C=O) and oxazole ring carbons.
  • IR : Peaks near 1700–1720 cm1^{-1} indicate carboxylic acid C=O stretching.
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+^+) validate molecular weight. Cross-referencing with computational data (e.g., PubChem or NIST Chemistry WebBook) enhances reliability .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for biological assays?

Use elemental analysis (deviation ≤0.4% for C, H, N) and HPLC (purity ≥95% for in vitro studies). For sensitive assays (e.g., enzyme inhibition), purity ≥98% is recommended, achievable via column chromatography or preparative HPLC .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected splitting in NMR) be resolved during characterization?

Contradictions may arise from tautomerism, impurities, or solvent effects. Strategies:

  • Variable temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals.
  • Deuterated solvent screening : DMSO-d6_6 may stabilize specific conformers. Refer to case studies in heterocyclic chemistry for analogous troubleshooting .

Q. What reaction parameters optimize yield in large-scale synthesis of this compound?

Key variables include:

  • Catalyst : Use Lewis acids (e.g., ZnCl2_2) to accelerate cyclocondensation.
  • Temperature : Reflux (80–100°C) improves kinetics but may degrade heat-sensitive intermediates.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance oxazole ring closure. DOE (Design of Experiments) methodologies help balance competing factors .

Q. How does the compound’s stability vary under different storage conditions, and what decomposition products form?

While specific data for this compound are limited, analogous propanoic acid derivatives are sensitive to moisture and light. Recommended:

  • Storage : −20°C under nitrogen, desiccated.
  • Stability assays : Monitor via HPLC over 6–12 months. Degradation products may include oxazole ring-opened amides or decarboxylated derivatives. Conduct accelerated stability studies (40°C/75% RH) to predict shelf life .

Q. What computational methods validate the compound’s electronic properties for drug design applications?

  • DFT calculations : Predict HOMO/LUMO energies and electrostatic potential maps for reactivity analysis.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes with oxazole-binding pockets). Cross-validate with experimental data (e.g., NMR chemical shifts) to refine computational models .

Methodological Notes

  • Safety Protocols : Use NIOSH-approved respirators (OV/AG/P99 for vapor protection) and chemical-resistant gloves (e.g., nitrile) during handling .
  • Data Reproducibility : Document reaction parameters (e.g., cooling rates during crystallization) meticulously, as minor variations can alter crystal packing and bioavailability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.